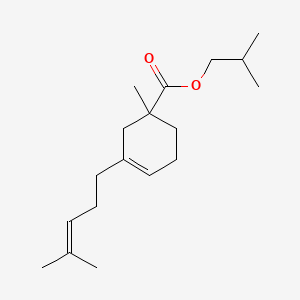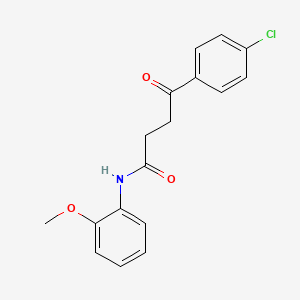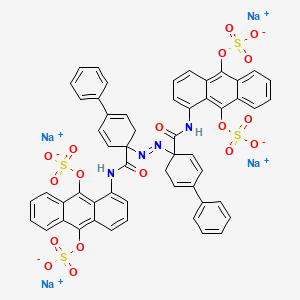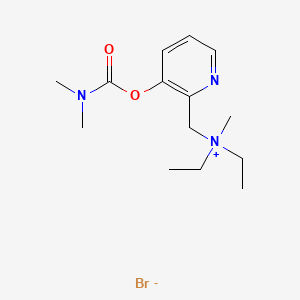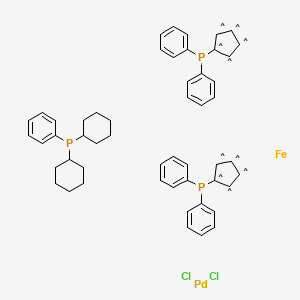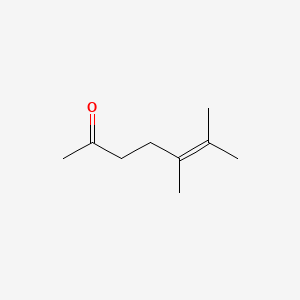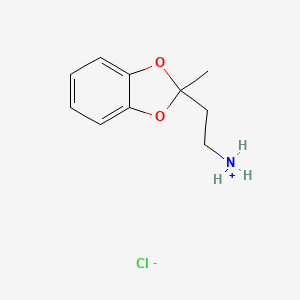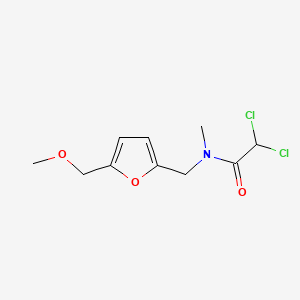
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled withtritium(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium (9CI) is a compound that combines glucose and fructose molecules, where the glucose is in the form of a-D-glucopyranoside and the fructose is in the form of b-D-fructofuranosyl. The compound is labeled with tritium, a radioactive isotope of hydrogen, which is often used in scientific research to trace and study biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside,b-D-fructofuranosyl involves the enzymatic or chemical coupling of glucose and fructose. The labeling with tritium is typically achieved through a process called tritiation, where tritium atoms are introduced into the compound. This can be done using various methods, including catalytic hydrogenation with tritium gas or chemical exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis, where enzymes like glycosyltransferases are used to catalyze the formation of the glycosidic bond between glucose and fructose. The tritiation process is carefully controlled to ensure the incorporation of tritium at specific sites within the molecule.
化学反应分析
Types of Reactions
a-D-Glucopyranoside,b-D-fructofuranosyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldonic acids and other oxidized derivatives.
Reduction: Sugar alcohols like sorbitol and mannitol.
Substitution: Derivatives with different functional groups, such as esters and ethers.
科学研究应用
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium is widely used in scientific research due to its radioactive labeling, which allows for the tracing and study of biochemical processes. Some applications include:
Chemistry: Used in studies of carbohydrate chemistry and glycosylation reactions.
Biology: Employed in metabolic studies to trace the pathways of glucose and fructose in living organisms.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose and fructose metabolism.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of a-D-Glucopyranoside,b-D-fructofuranosyl involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by enzymes such as glycosidases and glycosyltransferases, which break down the glycosidic bond and release glucose and fructose. The tritium labeling allows researchers to track the metabolic fate of the compound and study its effects on cellular pathways.
相似化合物的比较
Similar Compounds
Sucrose: Composed of a-D-glucopyranoside and b-D-fructofuranosyl, but not labeled with tritium.
Maltose: Consists of two glucose molecules linked by a glycosidic bond.
Lactose: Made up of glucose and galactose molecules.
Uniqueness
The uniqueness of a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium lies in its radioactive labeling, which allows for precise tracking and study of its metabolic pathways. This makes it a valuable tool in scientific research, particularly in studies involving carbohydrate metabolism and enzyme kinetics.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
346.31 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-[hydroxy(ditritio)methyl]-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3T2 |
InChI 键 |
CZMRCDWAGMRECN-QBBDZEIJSA-N |
手性 SMILES |
[3H]C([3H])([C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



